Bicyclo[6.1.0]non-4-en-9-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[6.1.0]non-4-en-9-ylmethanol is a compound that belongs to the family of strained alkynes, specifically cyclooctynes. It is known for its unique structure, which includes a bicyclic framework with a strained alkyne moiety. This compound is widely used in chemical biology due to its ability to undergo bioorthogonal reactions, which are reactions that can occur inside living systems without interfering with native biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]non-4-en-9-ylmethanol typically involves the formation of the bicyclic framework followed by the introduction of the alkyne and alcohol functionalities. One common method involves the cyclization of a suitable precursor under conditions that promote the formation of the strained alkyne. The alcohol group can then be introduced through a subsequent functionalization step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]non-4-en-9-ylmethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The alcohol group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and PCC (Pyridinium chlorochromate).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Ethers, esters.
Scientific Research Applications
Bicyclo[6.1.0]non-4-en-9-ylmethanol has a wide
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-enylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQRWDARQUYASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2CO)CCC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.